8-Nitroguanine

概要

説明

8-Nitroguanine is a nitrative guanine derivative formed by oxidative damage to the guanine base in DNA by reactive nitrogen species (RNS) during inflammation and in vitro by reaction of DNA with peroxynitrite and other RNS reagents . It is mutagenic and induces G:C to T:A transversion in DNA .

Synthesis Analysis

8-Nitroguanine is formed by reactions of guanine, guanosine, and 2 - deoxyguanosine, either free or in DNA or RNA with reactive nitrogen species (RNS) generated from peroxynitrite, the myeloperoxidase-H2O2-nitrite system, and others .

Molecular Structure Analysis

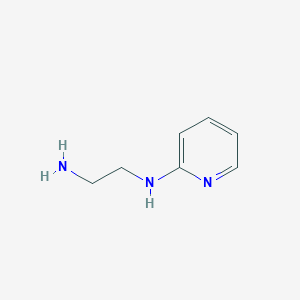

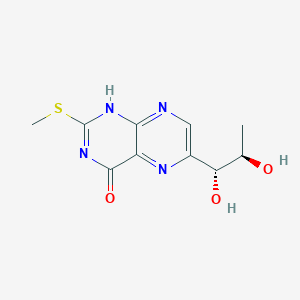

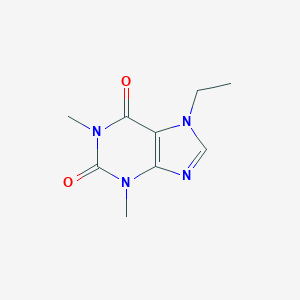

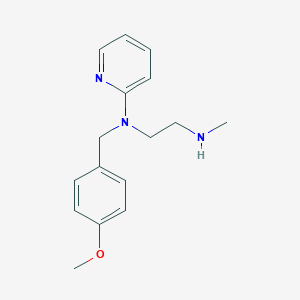

8-Nitroguanine is an analogue of the purine nucleobase guanine where the hydrogen in position 8 is replaced by a nitro group .

Chemical Reactions Analysis

Reactions with alkylating reagents reveal how the 8-nitro substituent affects the reactivity of the purine ring, by significantly decreasing the reactivity of the N2 position, whilst the relative reactivity at N1 is enhanced . The displacement of the nitro group with thiols results in an efficient and specific method of labelling this lesion .

Physical And Chemical Properties Analysis

Reactions with alkylating reagents reveal how the 8-nitro substituent affects the reactivity of the purine ring, by significantly decreasing the reactivity of the N2 position, whilst the relative reactivity at N1 is enhanced .

科学的研究の応用

Application in Inflammation-Related Carcinogenesis Research

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

8-Nitroguanine (8-nitroG) is a major mutagenic nucleobase lesion generated by peroxynitrite during inflammation. It has been used as a potential biomarker to evaluate inflammation-related carcinogenesis .

Methods of Application or Experimental Procedures

A method involving online solid-phase extraction (SPE) LC-MS/MS with 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) derivatization has been developed for a sensitive and precise measurement of 8-nitroG in DNA . An excess of MTNG is required to achieve complete derivatization in DNA hydrolysates .

Results or Outcomes

With the use of isotope-labeled internal standard, the detection limit was as low as 0.015 nM. Inter- and intraday imprecision was <5.0%. This method was further applied to determine the 8-nitroG in human urine .

Application in Radiation Therapy Research

Specific Scientific Field

Radiation Oncology

Summary of the Application

8-Nitroguanine (8-NG) is generated through the production of reactive oxygen (ROS) and nitrative species (RNS) during ionizing irradiation. It is used to investigate the formation of 8-OHdG and 8-NG upon irradiation and to further explore whether alterations in their concentration levels are related to the administered radiation doses and exposure time .

Methods of Application or Experimental Procedures

The detection of 8-OHdG and 8-NG was assessed by enzyme-linked immunosorbent assay in blood serum samples collected from 33 breast cancer patients who received adjuvant radiotherapy .

Results or Outcomes

Both 8-OHdG and 8-NG were formed during the radiation regimen. Significant correlations with radiation dose were also demonstrated by the dose-response curves of 8-OHdG and 8-NG .

Application in Nitric Oxide-Induced DNA Damage Research

Summary of the Application

8-Nitroguanine is formed by the reaction of DNA with peroxynitrite after subsequent depurination. Its presence could be evidence for damages caused by this highly reactive and strong oxidant . It serves as a potential indicator of nitric oxide-induced DNA damage .

Methods of Application or Experimental Procedures

The formation of 8-Nitroguanine is studied by analyzing DNA fragments that have been stressed by nitric oxide .

Results or Outcomes

The presence of 8-Nitroguanine in these fragments indicates that damage has been caused by nitric oxide .

Application in Etiology of Cancers Associated with Cigarette Smoking and Inflammation

Specific Scientific Field

Oncology and Public Health

Summary of the Application

8-Nitroguanine has been found in human urine and is used to study the pathogenic roles of this adduct in the etiology of cancers associated with cigarette smoking and inflammation .

Methods of Application or Experimental Procedures

The presence of 8-Nitroguanine in human urine is detected using high-performance liquid chromatography-electrochemical detection coupled with immunoaffinity purification .

Results or Outcomes

The detection of 8-Nitroguanine in human urine suggests a significant false-positive signal without derivatization .

Application in DNA Damage Research Induced by Nitric Oxide

Summary of the Application

8-Nitroguanine is formed by the reaction of DNA with peroxynitrite after subsequent depurination . Therefore, its presence could be evidence for damages caused by this highly reactive and strong oxidant . It serves as a potential indicator of nitric oxide-induced DNA damage .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-amino-8-nitro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJRKNFFYAOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399445 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroguanine | |

CAS RN |

168701-80-2 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)